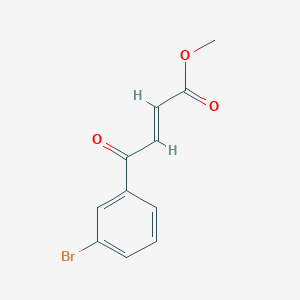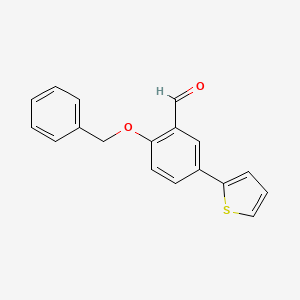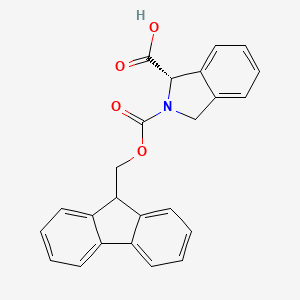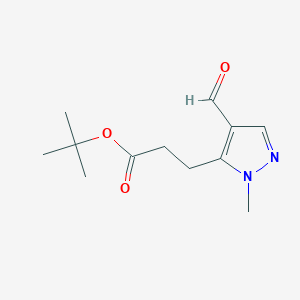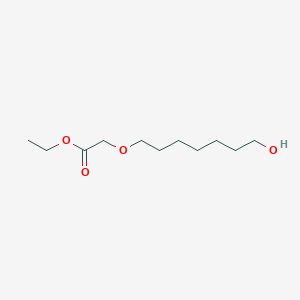
Ethyl 2-((7-hydroxyheptyl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((7-hydroxyheptyl)oxy)acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((7-hydroxyheptyl)oxy)acetate typically involves the esterification of 7-hydroxyheptanol with ethyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic ion-exchange resins, can also enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((7-hydroxyheptyl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used under basic conditions.
Major Products Formed
Oxidation: The major products can include 7-oxoheptyl acetate or 7-formylheptyl acetate.
Reduction: The major product is 7-hydroxyheptyl alcohol.
Substitution: The products can vary depending on the nucleophile used, such as 7-aminoheptyl acetate.
Applications De Recherche Scientifique
Ethyl 2-((7-hydroxyheptyl)oxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: It is used in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 2-((7-hydroxyheptyl)oxy)acetate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for esterases, enzymes that catalyze the hydrolysis of esters into their corresponding alcohols and acids. This hydrolysis reaction is crucial for the compound’s metabolism and excretion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with a similar structure but lacks the hydroxyl group.
Methyl 2-((7-hydroxyheptyl)oxy)acetate: Similar structure but with a methyl group instead of an ethyl group.
Propyl 2-((7-hydroxyheptyl)oxy)acetate: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of the hydroxyl group on the heptyl chain, which imparts different chemical reactivity and potential biological activity compared to other esters. This hydroxyl group allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H22O4 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
ethyl 2-(7-hydroxyheptoxy)acetate |
InChI |
InChI=1S/C11H22O4/c1-2-15-11(13)10-14-9-7-5-3-4-6-8-12/h12H,2-10H2,1H3 |
Clé InChI |
SUHHPKLXTUNWAH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


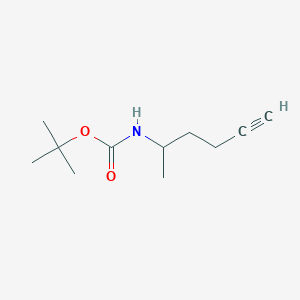

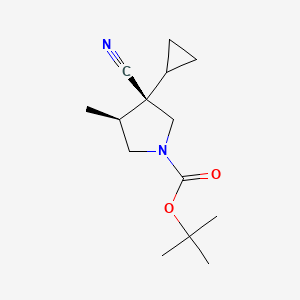
![Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B13916998.png)
![trans-4-[4-(4-Pentylcyclohexyl)phenoxy]benzene-1,3-diamine](/img/structure/B13917003.png)
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B13917008.png)

![5,6-Dichlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13917021.png)
![N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide](/img/structure/B13917030.png)
